molecular formula C10H9BrO2S2 B14574522 1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene CAS No. 61441-99-4

1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene

Cat. No.: B14574522
CAS No.: 61441-99-4
M. Wt: 305.2 g/mol
InChI Key: XPQIZJFFYKICFQ-UHFFFAOYSA-N
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Description

1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound that features a bromine atom attached to a benzene ring, along with a sulfonyl and ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene typically involves multiple steps, starting with the bromination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts with bases like triethylamine or potassium carbonate in solvents such as N,N-dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 1-methoxy-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene, while oxidation with potassium permanganate can produce 1-bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfonyl}benzene .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is unique due to the presence of both sulfonyl and ethenyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

CAS No.

61441-99-4

Molecular Formula

C10H9BrO2S2

Molecular Weight

305.2 g/mol

IUPAC Name

1-bromo-4-(2-ethenylsulfonylethenylsulfanyl)benzene

InChI

InChI=1S/C10H9BrO2S2/c1-2-15(12,13)8-7-14-10-5-3-9(11)4-6-10/h2-8H,1H2

InChI Key

XPQIZJFFYKICFQ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C=CSC1=CC=C(C=C1)Br

Origin of Product

United States

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